molecular formula C20H13FN2OS2 B2676147 N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)thiophene-3-carboxamide CAS No. 1705881-70-4

N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)thiophene-3-carboxamide

Cat. No.: B2676147
CAS No.: 1705881-70-4
M. Wt: 380.46
InChI Key: RVFYOMXBIGNXAX-UHFFFAOYSA-N
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Description

N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)thiophene-3-carboxamide is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This particular compound is notable for its potential biological activities and has been the subject of various scientific studies due to its unique structural features.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)thiophene-3-carboxamide typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This includes the use of industrial-grade reagents, automated reaction setups, and stringent quality control measures to ensure consistency in the product.

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)thiophene-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon, platinum oxide.

    Solvents: Dimethyl sulfoxide, acetonitrile, ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can result in a variety of derivatives with different functional groups .

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an antimicrobial, antifungal, and anticancer agent.

    Medicine: Studied for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)thiophene-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect. The exact pathways and targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazole derivatives with varying substituents. Examples include:

  • 2-(2-(2-(4-chlorophenyl)thiazol-4-yl)phenyl)thiophene-3-carboxamide
  • 2-(2-(2-(4-methylphenyl)thiazol-4-yl)phenyl)thiophene-3-carboxamide

Uniqueness

N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)thiophene-3-carboxamide is unique due to the presence of the fluorophenyl group, which can significantly influence its biological activity and chemical properties. This fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets .

Properties

IUPAC Name

N-[2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]phenyl]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13FN2OS2/c21-16-7-3-1-5-14(16)20-23-18(12-26-20)15-6-2-4-8-17(15)22-19(24)13-9-10-25-11-13/h1-12H,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVFYOMXBIGNXAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CSC(=N2)C3=CC=CC=C3F)NC(=O)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13FN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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